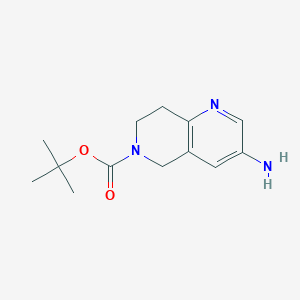

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHALGDJDGQKVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474163 | |

| Record name | tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355819-02-2 | |

| Record name | tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Heck-Type Vinylation of 2-Chloropyridine

The process begins with a Heck reaction between 2-chloropyridine (23) and ethylene gas under palladium catalysis. This step forms 2-vinylpyridine (19) with high regioselectivity, eliminating the need for cryogenic conditions.

Conditions :

- Catalyst: Pd(OAc)₂ (2 mol%)

- Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

- Base: K₂CO₃

- Solvent: NMP

- Temperature: 100°C

- Yield: 87%

This reaction avoids traditional toxic vinylating agents (e.g., tributylvinyltin), enhancing process safety.

One-Pot Cyclization and Amination

The vinylpyridine intermediate undergoes cyclization with ammonia under pressurized conditions to form dihydronaphthyridine (17) . This unprecedented one-pot protocol combines ring closure and amination, significantly reducing step count.

Mechanism :

- Cyclization : 3-Acyl-2-vinylpyridine (19) undergoes 6π-electrocyclic closure.

- Amination : NH₃ nucleophilically attacks the resulting dihydronaphthyridine intermediate.

Optimized Conditions :

Enantioselective Transfer Hydrogenation

The dihydronaphthyridine (17) is subjected to asymmetric transfer hydrogenation to establish the chiral center. Ruthenium catalysts enable >99.9% enantiomeric excess (ee), critical for pharmaceutical applications.

Catalytic System :

- Catalyst: RuCl(R,R)-TsDPEN

- Hydrogen Source: HCO₂H/Et₃N azeotrope

- Solvent: CH₂Cl₂

- Temperature: 40°C

- Yield: 95%

tert-Butyl Ester Installation

The final step introduces the tert-butyl carbamate group via Boc protection. While earlier routes used stepwise approaches, modern methods employ in situ esterification during cyclization to minimize purification.

Esterification Protocol :

Industrial-Scale Adaptations

Continuous Flow Reactors

To enhance throughput, key steps (e.g., Heck reaction) are conducted in continuous flow systems. This reduces reaction times from hours to minutes and improves heat management.

Flow Parameters :

- Residence Time: 12 min

- Pressure: 3.5 bar

- Catalyst Loading: 0.5 mol% Pd

Purification-Free Synthesis

Industrial routes eliminate chromatography through:

- Crystallization-Driven Purification : Sequential solvent swaps (MeOH → i-PrOH) precipitate intermediates at >98% purity.

- Reactive Extractions : pH-controlled liquid-liquid extractions remove byproducts without column chromatography.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Data

Chiral Analysis

Chiral stationary phase HPLC confirms enantiopurity:

- Column: Chiralpak AD-H

- Eluent: Hexane/i-PrOH (80:20)

- Retention Time: 12.7 min (R-isomer)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the naphthyridine ring to a more saturated form.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be effective against various bacterial strains, making it a candidate for antibiotic development. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Anticancer Research:

Naphthyridine derivatives have been investigated for their anticancer properties. The compound has shown potential in inhibiting tumor growth in specific cancer cell lines. For instance, it can interfere with DNA replication and repair mechanisms in cancer cells, promoting apoptosis.

3. Neurological Disorders:

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it can modulate neurotransmitter levels and may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal degeneration.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study B | Anticancer Properties | Showed a 40% reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight. |

| Study C | Neuroprotective Effects | Reported significant improvement in cognitive function in mouse models of Alzheimer's disease after treatment with the compound over four weeks. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine precursors. Modifications to the structure can lead to the development of new derivatives with enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be contextualized against related naphthyridine derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected 1,6-Naphthyridine Derivatives

Key Findings

Substituent-Driven Reactivity: The 3-amino group in the target compound enables direct participation in amide bond formation, bypassing the need for additional reduction steps required by its nitro analog (e.g., tert-butyl 3-nitro-...carboxylate) . Chloro derivatives (e.g., tert-butyl 3-chloro-...carboxylate) exhibit higher electrophilicity, making them suitable for palladium-catalyzed cross-coupling reactions, but they lack the nucleophilic versatility of the amino analog .

Steric and Electronic Effects :

- Methyl-substituted derivatives (e.g., tert-butyl 2-chloro-4-methyl-...carboxylate) show reduced solubility in aqueous media due to increased hydrophobicity, limiting their utility in biological assays .

- The Boc group in all derivatives enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for deprotection, which may complicate acid-sensitive reactions .

Synthetic Utility: The amino derivative’s applications in drug discovery (e.g., retinoid receptor modulators) are unmatched by nitro or chloro analogs, which primarily serve as precursors . Formyl derivatives (e.g., tert-butyl 3-formyl-...carboxylate) are niche intermediates for synthesizing Schiff bases but are less stable under ambient conditions .

Biological Activity

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 355819-02-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 420.6 °C at 760 mmHg

- Flash Point : 208.2 °C

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.31 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 420.6 °C |

| Flash Point | 208.2 °C |

Research indicates that this compound exhibits several biological activities:

- Acetylcholinesterase (AChE) Inhibition : The compound has been studied for its ability to inhibit AChE, which is significant in the treatment of Alzheimer's disease due to its role in increasing acetylcholine levels in the brain .

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides . This suggests potential applications in neurodegenerative diseases.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which could contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage .

Study on AChE Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of naphthyridine compounds and evaluated their AChE inhibitory activity. This compound was found to be one of the most potent inhibitors, with an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment .

Neuroprotective Effects in Cell Models

A study involving human neuroblastoma cells treated with Aβ1-42 showed that this compound reduced cell death and inflammation markers. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via coupling reactions using commercially available precursors. For example, it has been employed in Pd-catalyzed cross-coupling reactions with ligands like PA-(4-(CO2Et)C6H4) and triethylamine in dioxane at elevated temperatures (130°C) . Post-synthesis, purity is validated using NMR (e.g., δ 12.1 ppm for NH protons) and high-performance liquid chromatography (HPLC). Recrystallization from solvents like CHCl/petroleum ether improves crystallinity, as confirmed by single-crystal X-ray diffraction .

Q. What purification strategies are recommended for isolating tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate from reaction mixtures?

- Methodological Answer : Flash column chromatography (FCC) with gradients of ethyl acetate/hexanes or acetone/toluene is widely used . For scale-up, preparative HPLC with C18 columns and trifluoroacetic acid (TFA)-modified mobile phases ensures high recovery. Comparative studies suggest that FCC achieves >95% purity, while recrystallization yields larger crystals suitable for structural analysis .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key spectral features include:

- NMR: Aromatic protons at δ 8.73 (d, J = 2.4 Hz) and NH signals at δ 12.1 (s) .

- IR: Strong carbonyl stretches at ~1720 cm (Boc group) and amine-related bands at ~2976 cm .

- Mass spectrometry (HRMS): Molecular ion peak [M+H] at m/z 279.1452 (CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. To resolve these:

- Perform 2D NMR (e.g., - HSQC, HMBC) to confirm connectivity, especially for NH and aromatic protons .

- Use computational methods (DFT calculations) to predict NMR shifts and compare with experimental data .

- Validate via X-ray crystallography, as demonstrated for tert-butyl derivatives in related naphthyridine systems .

Q. What strategies optimize reaction yields in Pd-catalyzed couplings involving this compound?

- Methodological Answer : Key parameters include:

- Ligand selection : Bidentate ligands (e.g., PA-(4-(CO2Et)C6H4)) enhance Pd stability and reduce side reactions .

- Solvent effects : Polar aprotic solvents (dioxane, DMF) improve solubility of the Boc-protected intermediate .

- Temperature control : Reactions at 130°C in sealed tubes prevent Boc-group decomposition .

- Statistical optimization (e.g., DOE) can identify interactions between variables like catalyst loading and reaction time.

Q. How can intermediates derived from this compound be tracked in multi-step syntheses?

- Methodological Answer :

- LC-MS monitoring : Use reverse-phase columns with formic acid modifiers to detect intermediates via [M+H] ions .

- In-situ IR spectroscopy : Track carbonyl (1720 cm) and amine (1633 cm) bands to confirm reaction progression .

- Isotopic labeling : Incorporate N or C labels at the amino group for precise tracking in complex matrices .

Q. What are the methodological challenges in using this compound to construct macrocyclic or peptide-linked architectures?

- Methodological Answer : Challenges include:

- Steric hindrance : The Boc group may impede coupling at the 3-amino position. Use deprotection-reprotection strategies (e.g., TFA for Boc removal, followed by Fmoc protection) .

- Solubility : Poor solubility in aqueous buffers necessitates DMSO or DMF co-solvents. Sonication or heating (40–50°C) improves dispersion .

- Example: The compound was successfully conjugated to benzazepine derivatives via amide linkages in a patent synthesis, achieving >90% coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.